![molecular formula C23H26N2O6 B12478346 1-[4-(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone](/img/structure/B12478346.png)
1-[4-(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBONYL)PIPERAZIN-1-YL]-2-(3,4-DIMETHOXYPHENYL)ETHANONE is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a benzodioxine ring, a piperazine ring, and a dimethoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBONYL)PIPERAZIN-1-YL]-2-(3,4-DIMETHOXYPHENYL)ETHANONE typically involves multiple steps, starting from readily available precursors. One common approach is the ring-closing metathesis of 1,4-benzodioxine derivatives using a nitro-Grela catalyst . This method allows for the efficient formation of the benzodioxine ring with high enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of chiral catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1-[4-(2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBONYL)PIPERAZIN-1-YL]-2-(3,4-DIMETHOXYPHENYL)ETHANONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
科学的研究の応用
1-[4-(2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBONYL)PIPERAZIN-1-YL]-2-(3,4-DIMETHOXYPHENYL)ETHANONE has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound’s structural features make it a candidate for drug development, particularly in the treatment of neurological and cardiovascular disorders.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of 1-[4-(2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBONYL)PIPERAZIN-1-YL]-2-(3,4-DIMETHOXYPHENYL)ETHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, its α-adrenergic blocking activity is mediated through its interaction with adrenergic receptors, inhibiting their activation and resulting in vasodilation and reduced blood pressure .
類似化合物との比較
Similar Compounds
1,4-Benzodioxane: A structurally related compound with similar biological activities.
Doxazosin: A known α-adrenergic blocker with a similar mechanism of action.
Piperoxan: Another α-adrenergic blocker with structural similarities to the compound .
Uniqueness
1-[4-(2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBONYL)PIPERAZIN-1-YL]-2-(3,4-DIMETHOXYPHENYL)ETHANONE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential therapeutic applications. Its ability to undergo various chemical reactions and its diverse biological activities make it a valuable compound for research and development.
特性
分子式 |
C23H26N2O6 |
|---|---|
分子量 |
426.5 g/mol |
IUPAC名 |
1-[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone |
InChI |
InChI=1S/C23H26N2O6/c1-28-17-8-7-16(13-20(17)29-2)14-22(26)24-9-11-25(12-10-24)23(27)21-15-30-18-5-3-4-6-19(18)31-21/h3-8,13,21H,9-12,14-15H2,1-2H3 |
InChIキー |
CGDJHSUTSRVQPQ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCN(CC2)C(=O)C3COC4=CC=CC=C4O3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


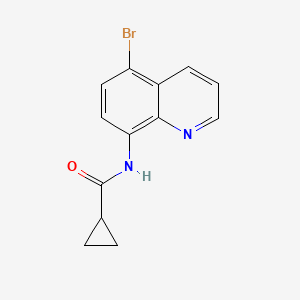
![3-hydroxy-4-(4-nitrophenyl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12478267.png)
![N-(3-methoxypropyl)-2-{[(3-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B12478268.png)
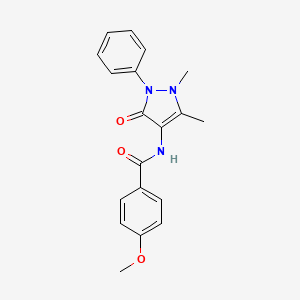
![2-ethyl-N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B12478277.png)
![2-{[N-(methylsulfonyl)-N-(3-nitrophenyl)glycyl]amino}-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B12478283.png)
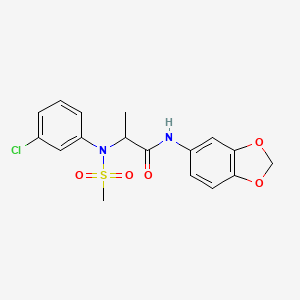
![N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-ethyl-N-(tetrahydrofuran-2-ylmethyl)glycinamide](/img/structure/B12478320.png)
![2-amino-6,7-dimethyl-4-(5-methylthiophen-2-yl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12478338.png)
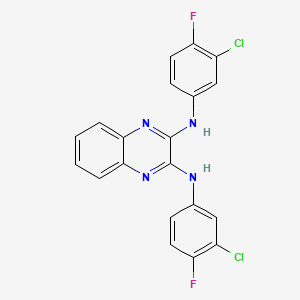
![5-bromo-2-methoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12478347.png)
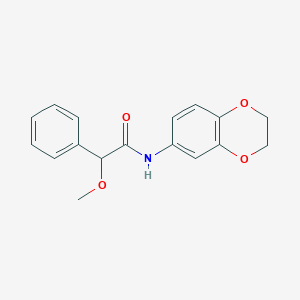
![2-{[(3-bromo-4-methoxyphenyl)sulfonyl]amino}-N-(3-methoxypropyl)benzamide](/img/structure/B12478354.png)
![N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}-4-propoxybenzamide](/img/structure/B12478355.png)
